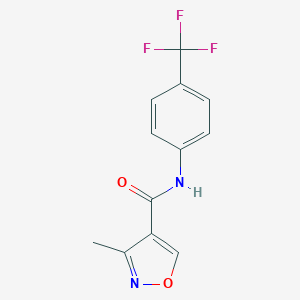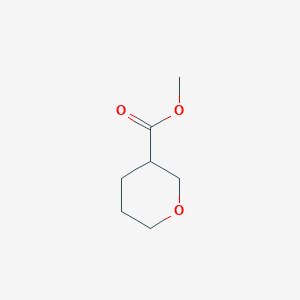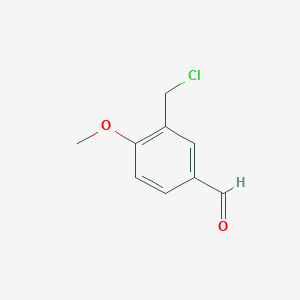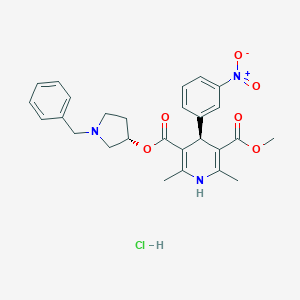
3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
説明
3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a chemical compound with the molecular formula C12H9F3N2O2 . It is used for HPLC system suitability testing .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered isoxazole ring attached to a carboxamide group . The isoxazole ring is substituted with a methyl group and a phenyl group, which is further substituted with a trifluoromethyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, isoxazole compounds are generally involved in various synthetic methods, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.2072696 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
COVID-19 Research
This compound is used in COVID-19 research as a reference material for highly accurate and reliable data analysis .
Rheumatoid Arthritis Treatment
Leflunomide, the parent compound of “5-Desmethyl-3-methyl Leflunomide”, is an immunomodulatory drug used to treat rheumatoid arthritis . It inhibits the enzyme dihydroorotate dehydrogenase, which plays a key role in the synthesis of uridine monophosphate (rUMP), required for the synthesis of DNA and RNA .
Psoriatic Arthritis Treatment
In addition to rheumatoid arthritis, Leflunomide is also used to treat psoriatic arthritis .
Transplantation Procedures
Leflunomide has been investigated for application in transplantation procedures .
DNA Methylation Research
A study conducted whole-genome DNA methylation profiling to identify Leflunomide-related response signatures . This research could lead to the development of predictive models for patient prognosis after Leflunomide treatment .
Drug Impurity Synthesis & Standards
“5-Desmethyl-3-methyl Leflunomide” is used as a reference standard in the synthesis of drug impurities .
Metabolite Standards
This compound is also used in the creation of metabolite standards .
Isotope Labeled Standards
It is used in the production of isotope labeled standards, which are essential in various fields of scientific research .
作用機序
Target of Action
The primary target of 5-Desmethyl-3-methyl Leflunomide is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a key role in the de novo synthesis of uridine monophosphate (rUMP), which is required for the synthesis of DNA and RNA .
Mode of Action
5-Desmethyl-3-methyl Leflunomide acts as an immunomodulatory and immunosuppressive agent . It exerts its effects by inhibiting DHODH, thereby preventing the synthesis of rUMP . This inhibition primarily involves the regulation of autoimmune lymphocytes . It has been suggested that the compound exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interferences with cell cycle progression .
Biochemical Pathways
By inhibiting DHODH, 5-Desmethyl-3-methyl Leflunomide disrupts the synthesis of pyrimidine ribonucleotides . This disruption affects the proliferation of autoimmune lymphocytes, thereby modulating the immune response .
Pharmacokinetics
The pharmacokinetics of 5-Desmethyl-3-methyl Leflunomide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed from the gastrointestinal tract . It is then converted to its active form, teriflunomide, which inhibits DHODH . Approximately 90% of a single dose of the compound is eliminated, with 43% in urine and 48% in feces .
Result of Action
The inhibition of DHODH by 5-Desmethyl-3-methyl Leflunomide results in the suppression of autoimmune lymphocyte proliferation . This suppression can lead to the management of the signs and symptoms of active rheumatoid arthritis (RA), improving physical function and slowing the progression of structural damage associated with the disease .
Action Environment
The action of 5-Desmethyl-3-methyl Leflunomide can be influenced by various environmental factors. For instance, the compound’s bioavailability and efficacy can be affected by factors such as pH and temperature . .
特性
IUPAC Name |
3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(6-19-17-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBGILHVSSQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174957 | |
| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
CAS RN |
208401-20-1 | |
| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208401201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L493ZB2GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)




![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)

